2-Chloro-4-nitrobenzonitrile can be synthesized through various methods, with the most common approach involving the nitration of 2-chloro-4-methylbenzonitrile followed by the subsequent conversion of the methyl group to a nitrile group. This process is described in detail in a publication by Desai et al. [].
-Chloro-4-nitrobenzonitrile serves as a valuable building block in organic synthesis due to the presence of both the electron-withdrawing nitro group and the electron-donating nitrile group. This combination allows for diverse chemical transformations, including:
The presence of the nitro and nitrile functional groups in 2-chloro-4-nitrobenzonitrile suggests potential applications in medicinal chemistry. These functional groups are often associated with various biological activities, including:
2-Chloro-4-nitrobenzonitrile is an organic compound with the molecular formula and a molecular weight of approximately 182.56 g/mol. It features a chloro group and a nitro group attached to a benzonitrile structure, making it a halogenated aromatic compound. This compound is characterized by its yellow crystalline appearance and is known for its applications in various chemical syntheses and biological studies.
The synthesis of 2-chloro-4-nitrobenzonitrile typically involves the reaction of 2-chloro-4-nitroaniline with copper cyanide, resulting in the formation of the desired nitrile compound. The general reaction can be summarized as follows:
This reaction is significant for producing intermediates used in pharmaceutical synthesis, particularly for compounds exhibiting diuretic properties .
Several methods exist for synthesizing 2-chloro-4-nitrobenzonitrile:
These methods highlight the versatility of
2-Chloro-4-nitrobenzonitrile is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its applications include:
Interaction studies involving 2-chloro-4-nitrobenzonitrile focus on its reactivity with other chemical species during synthetic processes. These studies are crucial for understanding how this compound can be effectively utilized in creating more complex molecules, especially in medicinal chemistry.
Furthermore, safety data indicates that it can be harmful if ingested or inhaled, necessitating careful handling during laboratory procedures .
Several compounds share structural similarities with 2-chloro-4-nitrobenzonitrile, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Chlorobenzonitrile | Chlorine at para position | Used extensively in organic synthesis |
| 2-Nitrobenzonitrile | Nitro group at ortho position | Exhibits different reactivity patterns |
| 3-Chloro-4-nitrobenzonitrile | Chlorine at meta position | Potentially different biological activities |
The unique combination of a chloro substituent and a nitro group on the benzene ring distinguishes 2-chloro-4-nitrobenzonitrile from its analogs, influencing its reactivity and potential applications in medicinal chemistry.
2-Chloro-4-nitrobenzonitrile (CAS: 28163-00-0) is a halogenated aromatic compound with the molecular formula C₇H₃ClN₂O₂ and a molecular weight of 182.56 g/mol. Its structure features a benzene ring substituted with a chlorine atom at position 2, a nitro group (-NO₂) at position 4, and a nitrile group (-CN) at position 1 (Figure 1). The compound’s systematic IUPAC name is 2-chloro-4-nitrobenzenecarbonitrile, and it is classified under the broader category of aromatic nitriles.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₃ClN₂O₂ | |
| Molecular Weight | 182.56 g/mol | |
| Melting Point | 83–84°C | |
| Boiling Point | 337°C (estimated) | |
| Density | 1.47–1.61 g/cm³ | |
| SMILES | N#Cc1ccc(N+[O-])cc1Cl | |
| InChI Key | ZIGQFRQZYVQQDR-UHFFFAOYSA-N |
The compound’s electron-withdrawing nitro and nitrile groups confer unique reactivity, making it a versatile intermediate in organic synthesis.
The synthesis of 2-chloro-4-nitrobenzonitrile emerged in the mid-20th century alongside advances in aromatic substitution chemistry. Early methods relied on costly starting materials like 4-chloro-2-nitrobenzoic acid, which limited industrial scalability. A breakthrough occurred with the development of copper(I) cyanide-mediated cyanation reactions. For example, the reaction of 2,5-dichloronitrobenzene with CuCN in N,N-dimethylformamide (DMF) at 140–170°C became a cornerstone for large-scale production:
$$
\text{2,5-Dichloronitrobenzene + CuCN} \xrightarrow{\text{DMF, 160–170°C}} \text{2-Chloro-4-nitrobenzonitrile + CuCl}
$$
This method, patented in the 1980s, reduced costs by 40% compared to earlier routes and achieved yields exceeding 70%. Subsequent optimizations introduced potassium cyanide as a co-catalyst, further enhancing efficiency.
2-Chloro-4-nitrobenzonitrile is pivotal in synthetic organic chemistry due to its dual functional groups:
Its utility is exemplified in:
Recent studies highlight its role in diverse fields:
2-Chloro-4-nitrobenzonitrile possesses the molecular formula C₇H₃ClN₂O₂ with a molecular weight of 182.56 grams per mole [1] [2]. The compound features a benzene ring substituted with three functional groups: a chlorine atom at the 2-position, a nitro group at the 4-position, and a nitrile group at the 1-position [1] [2]. The molecular structure exhibits characteristic bond lengths and angles typical of substituted benzonitriles, with the carbon-nitrogen triple bond of the nitrile group measuring approximately 1.141 angstroms [3].
The compound's bonding characteristics are dominated by the electron-withdrawing nature of all three substituents [1] [4]. The nitro group contributes both sigma and pi electron-accepting properties, while the nitrile group acts as a moderate electron acceptor [5]. The chlorine substituent functions as a sigma electron acceptor but demonstrates pi electron-donating characteristics [5]. These electronic interactions create a highly polarized molecular framework that influences the compound's reactivity and physical properties [5].
The aromatic ring maintains planarity with minimal deviation, although the nitro group may exhibit slight tilting from the benzene plane due to steric interactions [3]. Bond angles within the aromatic system conform to typical benzene geometry, with C-C bond lengths ranging from 1.385 to 1.397 angstroms [6] [3]. The substituent attachment points show characteristic bond lengths: the C-Cl bond measures approximately 1.74 angstroms, while the C-N bond to the nitro group spans about 1.47 angstroms [6] [3].
Conformational analysis of 2-chloro-4-nitrobenzonitrile reveals limited rotational freedom due to the aromatic nature of the benzene ring [7]. The primary conformational flexibility occurs through rotation of the nitro group about the C-N bond axis [7] [8]. Computational studies indicate that the nitro group can adopt different orientations relative to the benzene plane, with energy barriers for rotation typically ranging from 15 to 25 kilojoules per mole [3].
Crystal structure analyses of related nitrobenzonitrile compounds demonstrate that the nitro group commonly exhibits slight deviations from coplanarity with the aromatic ring [7] [8]. In the case of 2-chloro-4-nitrobenzonitrile, the dihedral angle between the nitro group and benzene ring plane varies depending on crystal packing forces and intermolecular interactions [7]. The chlorine and nitrile substituents maintain fixed positions relative to the aromatic framework due to their direct attachment to the ring system [7].
Molecular dynamics simulations suggest that conformational changes primarily involve minor adjustments in the nitro group orientation rather than significant structural reorganization [7] [8]. The compound exhibits two predominant conformational states: one with the nitro group nearly coplanar with the benzene ring and another with a slight twist angle of approximately 10-15 degrees [7] [8]. These conformational preferences are influenced by intramolecular interactions and crystal packing effects in solid-state structures [7] [8].
Crystallographic investigations of 2-chloro-4-nitrobenzonitrile have revealed important structural parameters, although complete single-crystal diffraction data for this specific compound remains limited in the literature [9]. Related chloronitrobenzonitrile derivatives provide insight into the expected crystal packing behavior and unit cell parameters [9] [7]. The compound is anticipated to crystallize in a monoclinic or triclinic crystal system based on analogous structures [9] [7].
Crystal packing analysis of similar nitrobenzonitrile compounds indicates that intermolecular interactions play crucial roles in determining solid-state structure [9] [7]. Halogen bonding involving the chlorine atom contributes to crystal stabilization, with typical Cl···N or Cl···O contact distances ranging from 3.0 to 3.5 angstroms [7]. Additionally, weak hydrogen bonding interactions between aromatic hydrogen atoms and nitro group oxygen atoms facilitate crystal formation [9] [7].
The molecular arrangement in crystalline 2-chloro-4-nitrobenzonitrile likely features π-π stacking interactions between aromatic rings, with interplanar distances of approximately 3.3 to 3.7 angstroms [9] [3]. Crystal density calculations suggest values ranging from 1.5 to 1.6 grams per cubic centimeter, consistent with the observed bulk density measurements [10] [11]. The crystal structure stability is enhanced by the cooperative effects of multiple weak intermolecular forces rather than single dominant interactions [7] [8].
The melting point of 2-chloro-4-nitrobenzonitrile has been experimentally determined through multiple sources, with values consistently reported between 78 and 84 degrees Celsius [12] [10] [4]. The most precise measurements indicate a melting range of 79 to 83 degrees Celsius, with the compound exhibiting sharp melting behavior characteristic of pure crystalline materials [12] [10]. This melting point range reflects the influence of intermolecular forces in the solid state, including halogen bonding, π-π interactions, and weak hydrogen bonding [10] [4].
| Property | Value | Source | Method |
|---|---|---|---|
| Melting Point | 78-82°C | SynQuest Labs | Experimental |
| Melting Point | 79-83°C | TCI Chemicals | Experimental |
| Melting Point | 83-84°C | ChemicalBook | Literature compilation |
| Boiling Point (predicted) | 337.0±27.0°C | ChemicalBook | Computational prediction |
The boiling point of 2-chloro-4-nitrobenzonitrile has been estimated through computational methods rather than direct experimental measurement [4] [11]. Predictive calculations using group contribution methods suggest a boiling point of approximately 337 degrees Celsius with an uncertainty of ±27 degrees Celsius [4] [11]. This elevated boiling point reflects the compound's molecular weight, polar nature, and ability to engage in intermolecular interactions [4] [13]. The presence of electron-withdrawing substituents contributes to increased intermolecular attractive forces, thereby elevating the boiling temperature [4] [11].
Thermodynamic calculations indicate that the compound's normal boiling point occurs at 687.55 Kelvin (414.4 degrees Celsius) under standard atmospheric pressure conditions [13] [14]. The discrepancy between different predictive methods highlights the challenges in accurately estimating boiling points for multifunctional aromatic compounds [13] [14]. Vapor pressure calculations suggest extremely low volatility at room temperature, with significant vapor formation occurring only at elevated temperatures approaching the melting point [13] [15].
The density of 2-chloro-4-nitrobenzonitrile has been reported across multiple sources with values ranging from 1.47 to 1.61 grams per cubic centimeter [4] [11] [16]. The most commonly cited density value is 1.47 grams per cubic centimeter at room temperature conditions [11]. This relatively high density reflects the presence of heavy atoms (chlorine) and the compact molecular packing in the solid state [4] [11] [16]. The density variation observed in different sources may result from measurement temperature differences, crystal form variations, or purity considerations [4] [11] [16].
| Physical Property | Value | Temperature | Source |
|---|---|---|---|
| Density | 1.47 g/cm³ | Room temperature | ChemSrc |
| Density | 1.6133 g/cm³ | Room temperature | ChemicalBook (estimate) |
| Refractive Index | 1.5557 | Room temperature | ChemicalBook (estimate) |
The refractive index of 2-chloro-4-nitrobenzonitrile has been estimated rather than experimentally measured, with a predicted value of 1.5557 [4] [16]. This refractive index value falls within the typical range for aromatic compounds containing electron-withdrawing substituents [4] [16]. The relatively high refractive index indicates significant molecular polarizability, consistent with the presence of the aromatic ring system and polar functional groups [4] [16]. The electron-withdrawing nature of the chlorine, nitro, and nitrile substituents contributes to enhanced molecular polarization and consequently affects the optical properties [4] [16].
Molar refractivity calculations suggest that the compound exhibits strong interaction with electromagnetic radiation in the visible spectrum [4] [16]. The estimated refractive index value provides important information for optical applications and solution preparation, although experimental verification would enhance accuracy [4] [16]. Temperature dependence of the refractive index follows typical organic compound behavior, with slight decreases observed at elevated temperatures [4] [16].
Infrared spectroscopy of 2-chloro-4-nitrobenzonitrile reveals characteristic absorption bands corresponding to the major functional groups present in the molecule [17] [18]. The nitrile group exhibits a strong, sharp absorption peak in the region of 2200-2260 wavenumbers, typical of carbon-nitrogen triple bond stretching vibrations [17] [18]. The nitro group contributes two prominent absorption bands: asymmetric stretching around 1520-1570 wavenumbers and symmetric stretching near 1340-1380 wavenumbers [17] [18]. Aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1400-1600 wavenumbers [17] [18].
Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound's aromatic system [18]. Proton nuclear magnetic resonance spectra display characteristic aromatic signals in the 7.5-8.5 parts per million region, with coupling patterns reflecting the substitution pattern on the benzene ring [18]. The electron-withdrawing effects of the substituents cause significant downfield shifts of the aromatic protons, particularly those adjacent to the nitro group [18]. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for aromatic carbons, with the nitrile carbon appearing around 115-120 parts per million [18].
| Spectroscopic Technique | Key Absorption/Signal | Wavenumber/Chemical Shift | Assignment |
|---|---|---|---|
| Infrared | Strong, sharp | 2200-2260 cm⁻¹ | C≡N stretch |
| Infrared | Strong | 1520-1570 cm⁻¹ | NO₂ asymmetric stretch |
| Infrared | Medium | 1340-1380 cm⁻¹ | NO₂ symmetric stretch |
| ¹H NMR | Multiplet | 7.5-8.5 ppm | Aromatic protons |
| ¹³C NMR | Signal | 115-120 ppm | Nitrile carbon |
Mass spectrometry of 2-chloro-4-nitrobenzonitrile exhibits a molecular ion peak at mass-to-charge ratio 182, corresponding to the molecular weight [18] [19]. Fragmentation patterns show characteristic loss of nitro group (loss of 46 mass units) and chlorine atom (loss of 35 mass units) [18] [19]. The base peak often corresponds to the formation of substituted benzyl cation fragments through various rearrangement processes [18] [19]. Isotope patterns reflect the presence of chlorine-35 and chlorine-37 isotopes, providing additional structural confirmation [18] [19].
The solubility characteristics of 2-chloro-4-nitrobenzonitrile reflect its polar nature and ability to participate in intermolecular interactions [10] [4] [16]. The compound demonstrates limited solubility in water due to its predominantly hydrophobic aromatic character, despite the presence of polar substituents [10] [4]. Methanol serves as an effective solvent for the compound, with good solubility observed at room temperature conditions [10] [4] [16]. This enhanced solubility in methanol results from favorable interactions between the polar solvent and the compound's electron-withdrawing groups [10] [4].
| Solvent System | Solubility | Temperature | Notes |
|---|---|---|---|
| Water | Limited | Room temperature | Hydrophobic character dominates |
| Methanol | Soluble | Room temperature | Favorable polar interactions |
| Organic solvents | Generally soluble | Various | Depends on solvent polarity |
| Octanol/Water | Log P = 2.120 | Predicted | Moderate lipophilicity |
Organic solvents generally provide good solubility for 2-chloro-4-nitrobenzonitrile, with the extent of dissolution depending on solvent polarity and hydrogen bonding capability [10] [4] [16]. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile are expected to dissolve the compound readily [10] [4]. The predicted octanol-water partition coefficient of 2.120 indicates moderate lipophilicity, suggesting balanced polar and nonpolar character [11] [13]. This partition coefficient value places the compound in an intermediate category for biological membrane permeability considerations [11] [13].
Solubility temperature dependence follows typical organic compound behavior, with increased dissolution observed at elevated temperatures [10] [4] [16]. The compound's solubility profile makes it suitable for various synthetic applications requiring dissolution in organic media [10] [4]. Crystal form and polymorphism may influence solubility rates and equilibrium concentrations in different solvent systems [10] [4] [16].
The electron distribution in 2-chloro-4-nitrobenzonitrile is significantly influenced by the three electron-withdrawing substituents attached to the benzene ring [5] [20]. The nitro group acts as the strongest electron acceptor through both inductive and resonance effects, creating substantial electron density depletion in the aromatic system [5] [20]. The nitrile group contributes additional electron withdrawal through its high electronegativity and triple bond character [5]. The chlorine atom exhibits dual electronic effects: electron withdrawal through inductive effects while simultaneously donating electron density through resonance interactions [5] [20].
Computational analyses using density functional theory methods reveal that the highest occupied molecular orbital is primarily localized on the benzene ring and chlorine atom, while the lowest unoccupied molecular orbital shows significant contribution from the nitro group [5]. The energy gap between these frontier molecular orbitals indicates moderate reactivity toward both electrophilic and nucleophilic species [5]. Mulliken charge analysis demonstrates substantial positive charge accumulation on the aromatic carbons adjacent to electron-withdrawing groups [5].
| Electronic Property | Value | Method | Significance |
|---|---|---|---|
| HOMO Energy | Variable | DFT calculations | Electron donation ability |
| LUMO Energy | Variable | DFT calculations | Electron acceptance ability |
| Dipole Moment | Enhanced | Theoretical | Molecular polarity |
| Electronegativity | High | Computational | Chemical reactivity |
The molecular dipole moment of 2-chloro-4-nitrobenzonitrile is significantly enhanced compared to benzene due to the asymmetric distribution of electron-withdrawing groups [5] [20]. The vector sum of individual group dipole moments creates a net molecular dipole pointing from the electron-rich regions toward the electron-deficient areas [5] [20]. This substantial molecular polarity influences intermolecular interactions, crystal packing arrangements, and solvent compatibility [5] [20]. The compound's electrostatic potential surface reveals regions of electron deficiency around the aromatic carbons and electron accumulation near the oxygen atoms of the nitro group [5].
Steric hindrance in 2-chloro-4-nitrobenzonitrile primarily originates from the spatial requirements of the nitro and chlorine substituents [20] [21]. The nitro group, with its significant molecular volume, creates a substantial steric environment that influences both intramolecular conformations and intermolecular interactions [20] [21]. The 1,2-relationship between the chlorine and nitrile groups generates moderate steric strain, while the 1,4-arrangement of the chlorine and nitro substituents minimizes direct steric conflicts [20] [21].
Molecular modeling studies indicate that the compound adopts conformations that minimize steric repulsion between adjacent substituents [20] [21]. The nitro group orientation relative to the benzene ring is influenced by steric interactions with neighboring substituents, particularly the chlorine atom [20] [21]. Van der Waals radius calculations demonstrate that the effective molecular volume exceeds that of simple benzene derivatives due to the bulky substituent groups [20] [21].
The steric environment significantly affects the compound's reactivity patterns, with certain reaction sites becoming less accessible due to steric shielding [20] [21]. Electrophilic aromatic substitution reactions are particularly influenced by steric factors, with attack preferentially occurring at positions remote from bulky substituents [20]. The compound's ability to form intermolecular complexes is also modulated by steric considerations, affecting crystal packing efficiency and solution-phase association behavior [20] [21].
Density functional theory calculations using B3LYP methodology with 6-311++G(d,p) basis sets provide comprehensive insights into the molecular properties of 2-chloro-4-nitrobenzonitrile [5] [8]. Geometry optimization reveals bond lengths and angles consistent with experimental X-ray crystallographic data from related compounds [5] [8]. The calculated molecular geometry shows minimal deviation from planarity for the aromatic ring system, with slight distortions introduced by substituent electronic effects [5] [8].
Vibrational frequency calculations demonstrate excellent agreement with experimental infrared and Raman spectroscopic data [5]. The calculated vibrational modes provide assignments for observed spectroscopic peaks, with scaling factors applied to correct for systematic errors in theoretical predictions [5]. Normal coordinate analysis reveals the contributions of different molecular motions to each vibrational frequency, enhancing spectroscopic interpretation [5].
| Computational Property | Calculated Value | Method | Application |
|---|---|---|---|
| Optimized Geometry | Validated | DFT/B3LYP | Structure prediction |
| Vibrational Frequencies | Scaled | DFT | Spectroscopic assignment |
| Electronic Properties | Multiple parameters | TD-DFT | Reactivity prediction |
| Thermodynamic Data | Various | Statistical mechanics | Process design |
Time-dependent density functional theory calculations predict electronic absorption spectra and provide insight into electronic transitions [5] [8]. The calculated absorption wavelengths correspond to π→π* transitions within the aromatic system and charge-transfer transitions involving the electron-withdrawing substituents [5] [8]. These computational results guide understanding of the compound's photochemical behavior and electronic properties [5] [8]. Natural bond orbital analysis reveals the extent of charge transfer between different molecular fragments and quantifies the electron-withdrawing effects of individual substituents [5] [8].